Keap1-Nrf2-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

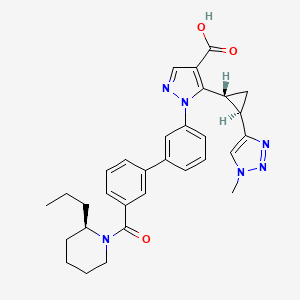

Keap1-Nrf2-IN-3 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Keap1-Nrf2-IN-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and develop new inhibitors.

Biology: Investigated for its role in modulating oxidative stress responses in cells.

Medicine: Explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

Mechanism of Action

Keap1-Nrf2-IN-3 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and degradation. This compound disrupts this interaction, leading to the stabilization and accumulation of Nrf2 in the nucleus. Nrf2 then activates the transcription of antioxidant response element (ARE)-driven genes, which encode for cytoprotective proteins that mitigate oxidative stress .

Comparison with Similar Compounds

Similar Compounds

- Keap1-Nrf2-IN-1

- Keap1-Nrf2-IN-2

- Bardoxolone methyl

- Sulforaphane

Uniqueness

Keap1-Nrf2-IN-3 is unique due to its specific binding affinity and selectivity for the Keap1-Nrf2 interaction. Compared to other similar compounds, it may offer improved potency and efficacy in activating the Nrf2 pathway and providing cytoprotection .

Biological Activity

Keap1-Nrf2-IN-3 is a small molecule designed to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological processes, and implications for therapeutic applications.

Overview of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is essential for maintaining cellular redox homeostasis and protecting cells from oxidative damage. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. However, under oxidative stress, modifications to Keap1 lead to the stabilization of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes, including:

- Heme Oxygenase-1 (HO-1)

- NAD(P)H:quinone oxidoreductase 1 (NQO1)

- Glutathione S-transferases (GSTs)

- Superoxide dismutase (SOD)

These genes contribute to cellular protection against reactive oxygen species (ROS) and electrophilic stress .

This compound functions primarily by disrupting the interaction between Keap1 and Nrf2. This disruption prevents the ubiquitination and subsequent degradation of Nrf2, leading to increased levels of Nrf2 in the nucleus and enhanced transcription of cytoprotective genes. The compound has been shown to activate the Nrf2 pathway in various cell types, demonstrating its potential as an antioxidant and anti-inflammatory agent .

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound significantly increases Nrf2 levels in human cell lines. For instance, a study reported that cells treated with this compound exhibited a 50% increase in NQO1 expression compared to untreated controls, indicating robust activation of the Nrf2 pathway .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound. In a rat model of oxidative stress induced by pentylenetetrazol, administration of this compound resulted in:

- Decreased levels of malondialdehyde (MDA) : A marker of lipid peroxidation.

- Increased glutathione (GSH) levels : An important antioxidant.

- Enhanced neuronal viability : Demonstrated by improved performance in escape latency tests .

The results suggest that this compound not only activates the Nrf2 pathway but also mitigates oxidative damage and promotes neuronal health.

Case Studies

Several case studies have highlighted the therapeutic potential of targeting the Keap1-Nrf2 pathway with compounds like this compound:

- Neuroprotection in Epilepsy : In a study involving epilepsy-induced oxidative stress in rats, treatment with this compound led to significant improvements in neuronal survival and reduced apoptosis rates compared to control groups .

- Cancer Therapy : Research indicates that enhancing Nrf2 activity may offer protective effects against chemotherapy-induced toxicity while also presenting challenges related to cancer cell survival. The dual role of Nrf2 necessitates careful consideration when developing therapies targeting this pathway .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Properties

Molecular Formula |

C31H34N6O3 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

5-[(1R,2R)-2-(1-methyltriazol-4-yl)cyclopropyl]-1-[3-[3-[(2R)-2-propylpiperidine-1-carbonyl]phenyl]phenyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C31H34N6O3/c1-3-8-23-12-4-5-14-36(23)30(38)22-11-6-9-20(15-22)21-10-7-13-24(16-21)37-29(27(18-32-37)31(39)40)26-17-25(26)28-19-35(2)34-33-28/h6-7,9-11,13,15-16,18-19,23,25-26H,3-5,8,12,14,17H2,1-2H3,(H,39,40)/t23-,25-,26-/m1/s1 |

InChI Key |

ZESJVQYWCZXRPG-LGPLSSKUSA-N |

Isomeric SMILES |

CCC[C@@H]1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)[C@@H]5C[C@H]5C6=CN(N=N6)C |

Canonical SMILES |

CCCC1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5C6=CN(N=N6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.